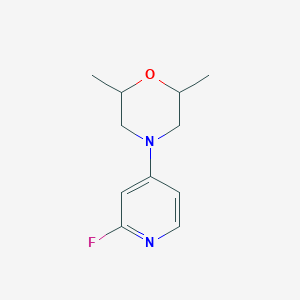

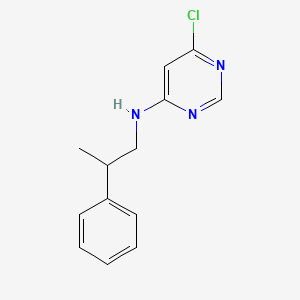

![molecular formula C7H7N3S B1474689 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile CAS No. 1780262-79-4](/img/structure/B1474689.png)

2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Synthesis of Pyrazolopyrimidines : An attempt to synthesize 5-substituted tetrazoles from carbonitriles led to the unexpected formation of pyrazolopyrimidine derivatives. This demonstrates the compound's reactivity and potential in creating novel heterocyclic structures which are foundational in medicinal chemistry (Faria et al., 2013).

Enaminonitriles in Heterocyclic Synthesis : Enaminonitriles, including derivatives of the tetrahydrothiopyrano[4,3-c]pyrazole, have been utilized to synthesize a variety of heterocyclic compounds such as azoles and azines. These reactions underline the compound's utility in generating diverse heterocyclic structures with potential antimicrobial activity (Fadda et al., 2012).

Structural Analysis : X-ray crystallography has been employed to analyze the structure of derivatives, providing insight into the compound's crystalline form and aiding in the understanding of its reactivity and interaction with other molecules (Ganapathy et al., 2015).

Synthetic Applications and Pathways : The compound and its derivatives serve as building blocks in synthetic organic chemistry for the development of biologically important heterocycles. These pathways are crucial for designing compounds with therapeutic potential (Patel, 2017).

Green Chemistry Applications

Deep Eutectic Solvent Synthesis : A study demonstrated the synthesis of pyrano[2,3-c]pyrazole derivatives using deep eutectic solvents, a greener alternative to conventional solvents, highlighting the compound's role in promoting sustainable chemical practices (Bhosle et al., 2016).

Green Synthesis Protocols : Research into functionalized medicinally privileged scaffolds of pyrano[2,3-c]-pyrazole-5-carbonitrile underlines efforts to align synthetic processes with the principles of green chemistry, reducing environmental impact and enhancing efficiency (Ilovaisky et al., 2014).

Wirkmechanismus

Target of Action

It has been shown to have antiproliferative activity against cancer cell lines , suggesting that it may target proteins or pathways involved in cell proliferation.

Mode of Action

It has been shown to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest that it may induce cell death through apoptosis.

Result of Action

The result of the action of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is the induction of cell death in cancer cells . This is evidenced by its antiproliferative effects and the induction of apoptosis.

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has also been associated with changes in cellular function, such as alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as promoting cell proliferation and survival. At higher doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound has been shown to affect the glycolytic pathway by modulating the activity of key enzymes involved in glucose metabolism. Additionally, it can influence the levels of certain metabolites, such as ATP and NADH, thereby affecting cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and DNA replication .

Eigenschaften

IUPAC Name |

1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-2,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYLHKRFVRJGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

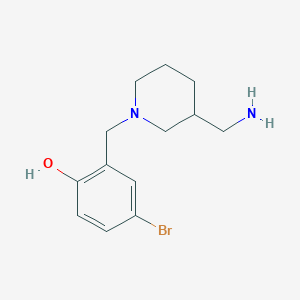

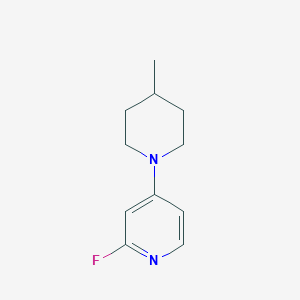

![2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B1474608.png)

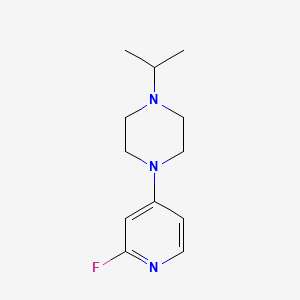

![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)

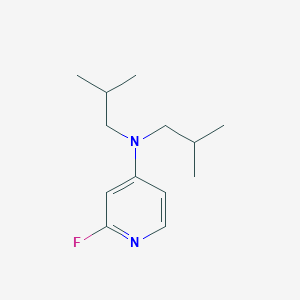

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)

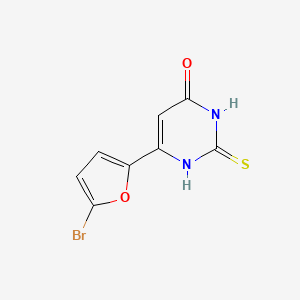

![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)